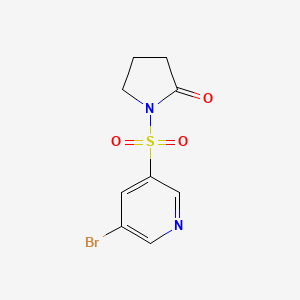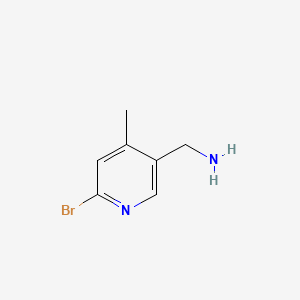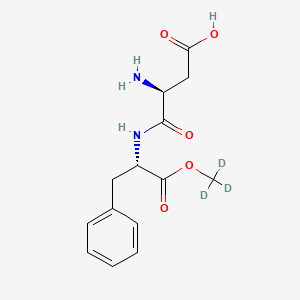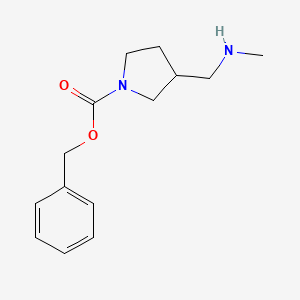
3-Bromo-4-fluorobenzene-1,2-diamine
Vue d'ensemble
Description
3-Bromo-4-fluorobenzene-1,2-diamine is a solid compound with the CAS Number: 1257535-06-0 . Its IUPAC name is 3-bromo-4-fluoro-1,2-benzenediamine . It has a molecular weight of 205.03 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluorobenzene-1,2-diamine is 1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 . This indicates that the compound has a benzene ring with bromine, fluorine, and two amine groups attached.Physical And Chemical Properties Analysis
3-Bromo-4-fluorobenzene-1,2-diamine is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Applications De Recherche Scientifique
Synthesis and Characterization : Studies have focused on synthesizing related halogenated benzene compounds, such as 1,2-Bis(bromomethyl)-4-fluorobenzene, via diazotization and bromination reactions. These compounds are then characterized using techniques like GC-MS and 1HNMR (Guo, 2009).
Photodissociation Studies : Research involving 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has been conducted to understand their photodissociation behavior. This is crucial for insights into molecular fragmentation under UV exposure (Xi-Bin Gu et al., 2001).
Electrochemical Fluorination : Research has also explored the electrochemical fluorination of halobenzenes, which is significant for understanding the chemical behavior and potential applications of these compounds in various reactions (Hirohide Horio et al., 1996).
Spectroscopic Investigation : Studies involving FT-IR and FT-Raman spectroscopy of compounds like 1-bromo-3-fluorobenzene have been conducted to understand their molecular geometry and vibrational frequencies. This is crucial for predicting the physical and chemical properties of such compounds (D. Mahadevan et al., 2011).
Organometallic Chemistry : Fluorobenzenes are increasingly recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. This research is relevant for understanding the potential applications of 3-Bromo-4-fluorobenzene-1,2-diamine in such contexts (S. Pike et al., 2017).
Palladium-catalyzed Reactions : Studies on palladium-catalyzed carbonylative reactions of related bromo-fluorobenzenes with various nucleophiles have been conducted. These studies are significant for pharmaceutical and materials science applications (Jianbin Chen et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-bromo-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBIACHAJVSZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694132 | |
| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzene-1,2-diamine | |
CAS RN |
1257535-06-0 | |
| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



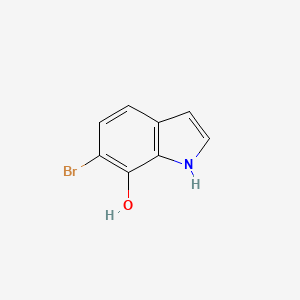
![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
